Carcinogenic Potency in Mouse Skin Painting: 5,6-Dihydrodibenz[a,j]anthracene vs. Its Unsaturated Parent
In a head‑to‑head skin painting study in female Swiss mice, 5,6‑dihydrodibenz[a,j]anthracene was markedly more potent as a carcinogen than its fully aromatic parent, dibenz[a,j]anthracene. The parent compound was classified as weakly carcinogenic, whereas the 5,6‑dihydro derivative exhibited substantially greater tumorigenic activity [1]. This finding establishes that saturation of the 5,6‑bond amplifies, rather than diminishes, biological activity in this isomer series—a property that is not generalizable to other dibenzanthracene isomers.
| Evidence Dimension | Carcinogenic potency by skin painting in female Swiss mice |
|---|---|
| Target Compound Data | 5,6‑Dihydrodibenz[a,j]anthracene: 'much more potent than its unsaturated parent' (investigator qualitative assessment) |
| Comparator Or Baseline | Dibenz[a,j]anthracene (CAS 224‑41‑9): 'weakly carcinogenic' by skin painting |
| Quantified Difference | Cannot be expressed numerically from the available summary; the adjective 'much more potent' indicates a substantive, investigator‑assessed rank‑order increase |
| Conditions | Repeated topical application (skin painting) on female Swiss mice; JNCI 1970;44:641‑649 |
Why This Matters
For procurement decisions, this head‑to‑head evidence demonstrates that 5,6‑dihydrodibenz[a,j]anthracene provides a uniquely amplified tumorigenic signal compared to the parent PAH, making it the preferred compound for studies requiring robust carcinogenic endpoints.
- [1] Lijinsky W, Garcia H, Saffiotti U. Structure-Activity Relationships Among Some Polynuclear Hydrocarbons and Their Hydrogenated Derivatives. J Natl Cancer Inst. 1970;44(3):641-649. doi:10.1093/jnci/44.3.641 View Source
